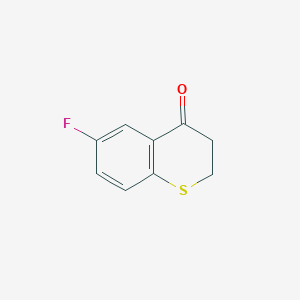

6-Fluorothio-4-Chromanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBGHADNMPMHST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C1=O)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372108 | |

| Record name | 6-Fluorothio-4-Chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21243-18-5 | |

| Record name | 6-Fluoro-2,3-dihydro-4H-1-benzothiopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21243-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluorothio-4-Chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21243-18-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 6-Fluorothio-4-Chromanone

An In-Depth Technical Guide on the Synthesis and Characterization of 6-Fluorothio-4-Chromanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and the expected analytical characterization of this compound. The methodologies and data presented are based on established chemical principles and analogous structures, offering a robust framework for the preparation and identification of this compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process. This procedure begins with a Michael addition of 4-fluorothiophenol to acrylic acid, followed by an intramolecular Friedel-Crafts acylation to form the target thiochromanone ring system.

Synthetic Pathway

The overall synthetic scheme is illustrated below:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-((4-fluorophenyl)thio)propanoic acid

-

To a solution of sodium hydroxide (4.0 g, 100 mmol) in water (50 mL), add 4-fluorothiophenol (12.8 g, 100 mmol).

-

Stir the mixture at room temperature until the 4-fluorothiophenol has completely dissolved.

-

To this solution, add acrylic acid (7.2 g, 100 mmol) dropwise over 30 minutes, maintaining the temperature below 30°C with an ice bath.

-

After the addition is complete, stir the reaction mixture at room temperature for 12 hours.

-

Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2.

-

The resulting white precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 3-((4-fluorophenyl)thio)propanoic acid.

Step 2: Synthesis of this compound

-

Place polyphosphoric acid (100 g) in a round-bottom flask and heat to 80°C with mechanical stirring.

-

Add 3-((4-fluorophenyl)thio)propanoic acid (20.0 g, 100 mmol) portion-wise to the hot PPA over 30 minutes.

-

After the addition is complete, increase the temperature to 100°C and stir for 2 hours.

-

Pour the hot reaction mixture onto crushed ice (500 g) with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration, washed with water, and then with a saturated sodium bicarbonate solution until the effervescence ceases.

-

The crude product is then washed again with water and dried.

-

Recrystallize the crude product from ethanol to afford pure this compound as a crystalline solid.

Characterization of this compound

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques. The following tables summarize the predicted and expected analytical data based on analogous compounds.

Predicted Quantitative Data

| Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (δ) | δ 7.95 (dd, J=8.8, 5.2 Hz, 1H, H-5), 7.20 (ddd, J=8.8, 7.6, 2.8 Hz, 1H, H-7), 7.10 (dd, J=7.6, 2.8 Hz, 1H, H-8), 4.55 (t, J=6.4 Hz, 2H, -S-CH₂-), 2.85 (t, J=6.4 Hz, 2H, -CH₂-CO-) |

| ¹³C NMR | Chemical Shift (δ) | δ 196.5 (C=O), 162.0 (d, J=245 Hz, C-F), 136.0 (d, J=8 Hz, C-Ar), 130.0 (d, J=3 Hz, C-Ar), 128.0 (C-Ar), 116.0 (d, J=23 Hz, C-Ar), 114.0 (d, J=21 Hz, C-Ar), 45.0 (-S-CH₂-), 26.0 (-CH₂-CO-) |

| FT-IR | Wavenumber (cm⁻¹) | ~1680 cm⁻¹ (C=O stretching), ~1590 cm⁻¹ (C=C aromatic stretching), ~1250 cm⁻¹ (C-F stretching) |

| Mass Spec. | m/z | Expected [M]⁺ at 182.02, [M+H]⁺ at 183.03 |

Disclaimer: The NMR and IR data are predicted based on the analysis of structurally similar thiochromanone derivatives. Actual experimental values may vary slightly.

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software, referencing the solvent peak for calibration.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Obtain a small amount of the crystalline sample.

-

Perform the analysis using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC-MS system.

-

Acquire the mass spectrum using a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Determine the mass-to-charge ratio of the molecular ion.

Experimental Workflow

The logical flow from synthesis to final characterization is crucial for efficient and reliable results.

6-Fluorothio-4-Chromanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological significance of 6-Fluorothio-4-Chromanone. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Physicochemical Properties

This compound (CAS No. 21243-18-5) is a fluorinated derivative of thiochroman-4-one. The introduction of a fluorine atom at the 6-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting candidate for drug discovery programs.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 21243-18-5 | [2][3] |

| Molecular Formula | C₉H₇FOS | [1][3] |

| Molecular Weight | 182.22 g/mol | [3] |

| Melting Point | 89-92 °C | - |

| Boiling Point | 304.3 °C at 760 mmHg | - |

| Density | 1.335 g/cm³ | - |

| logP | 2.504 | - |

| Appearance | Off-white to yellow solid | [4] |

Experimental Protocols

Synthesis of this compound

General Synthetic Procedure: [5]

-

Michael Addition: 4-Fluorothiophenol is reacted with acrylic acid in the presence of a catalyst, such as iodine, at an elevated temperature (e.g., 50 °C) for a prolonged period (e.g., 24 hours). The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: Upon completion, the reaction mixture is quenched with a sodium thiosulfate solution and extracted with an organic solvent like dichloromethane. The organic layers are then washed with a sodium bicarbonate solution to remove unreacted starting materials. The aqueous layer is subsequently acidified, and the product is extracted with dichloromethane.

-

Intramolecular Cyclization: The resulting 3-(4-fluorophenylthio)propanoic acid is then subjected to intramolecular Friedel-Crafts acylation using a strong acid catalyst, such as concentrated sulfuric acid, at room temperature to induce ring closure and form the this compound.

-

Purification: The final product is purified using column chromatography on silica gel.

Experimental Workflow for Synthesis and Purification

Analytical Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum provides information on the number and environment of the hydrogen atoms in the molecule. For this compound, characteristic signals would be expected for the aromatic protons, showing splitting patterns influenced by the fluorine substituent, as well as for the two methylene groups in the heterocyclic ring.

-

¹³C-NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the thiochromanone core.

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

General Analytical Workflow

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited in the publicly available literature, the broader class of thiochromanones has been reported to exhibit a range of biological activities, including anticancer, antibacterial, and antifungal properties. The introduction of a fluorine atom can further modulate this activity.

Derivatives of the closely related chromanones have been investigated as inhibitors of various enzymes, including Sirtuin 2 (SIRT2), which is implicated in age-related diseases.[4] Given the structural similarities, it is plausible that this compound could also interact with various cellular targets.

Based on the known activities of related thiochromanone and chromanone derivatives, a hypothetical signaling pathway is proposed below. It is important to note that this is a generalized representation and requires experimental validation for this compound.

Hypothetical Signaling Pathway

Conclusion

This compound is a fluorinated heterocyclic compound with potential applications in drug discovery and materials science. This guide provides a summary of its known physicochemical properties and outlines general experimental procedures for its synthesis and characterization. While specific biological data for this compound is scarce, the known activities of related thiochromanones suggest that it may be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate its biological profile and potential mechanisms of action.

References

6-Fluorothio-4-Chromanone CAS 21243-18-5 properties

An In-depth Technical Guide on 6-Fluorothio-4-Chromanone (CAS 21243-18-5)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available scientific and chemical data for this compound. The information herein is intended to serve as a foundational resource for its application in research and development, particularly in the fields of medicinal chemistry and material science.

Core Chemical Properties

This compound, also known by its IUPAC name 6-fluoro-2,3-dihydrothiochromen-4-one, is a fluorinated heterocyclic compound.[1][2] Its structure is part of the thiochromanone class, which are recognized as privileged structures and valuable templates for designing therapeutically relevant molecules.[3][4] The core properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 21243-18-5 | [1][5][6][7][8] |

| Molecular Formula | C₉H₇FOS | [1][5][6][8] |

| Molecular Weight | 182.21 - 182.22 g/mol | [5][6][8] |

| IUPAC Name | 6-fluoro-2,3-dihydrothiochromen-4-one | [1][2] |

| Synonyms | 6-Fluorothiochroman-4-one | [1] |

| Purity | Typically ≥97% | [2][5][9] |

| Physical State | Solid | [2] |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available |

Experimental Data and Protocols

As of this writing, detailed peer-reviewed experimental protocols and extensive biological studies specifically for this compound are not widely available in public literature. The compound is primarily supplied as a research chemical or a building block for protein degraders.[5]

However, a generalized workflow for the initial characterization and screening of a novel research compound like this compound is presented below. This workflow outlines the logical progression from acquiring the compound to performing initial biological assessments.

Caption: Generalized experimental workflow for the evaluation of a research chemical.

Potential Biological Activity and Signaling Pathways

While direct evidence for this compound is limited, the broader class of chromanone and thiochromanone scaffolds is associated with a wide range of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4][10] Studies on various chromanone derivatives have demonstrated their potential to act as enzyme inhibitors or to induce cellular responses like apoptosis and autophagy in cancer cell lines.[11]

For instance, related fluorinated chromanones have been investigated as intermediates for pharmaceuticals and in studies of enzyme inhibition.[12][13] Given these precedents, this compound is a candidate for screening in various therapeutic areas. A hypothetical mechanism of action, should the compound exhibit anticancer properties, could involve the inhibition of a key signaling kinase, such as one in the MAPK/ERK pathway, which is often dysregulated in cancer.

The diagram below illustrates this hypothetical signaling pathway.

Caption: Hypothetical inhibition of the MEK kinase within the MAPK signaling pathway.

Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be essential to confirm the core structure and the position of the fluorine substituent. For the related, non-sulfur compound 6-Fluoro-4-chromanone, NMR data is publicly available.[14]

-

Mass Spectrometry (MS): MS analysis would confirm the molecular weight (182.21 g/mol ).[6][8] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for the analysis of related compounds.[15]

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as the carbonyl (C=O) stretch of the ketone.

Conclusion and Future Directions

This compound (CAS 21243-18-5) is a fluorinated thiochromanone available as a research chemical. While its specific biological functions and physicochemical properties are not yet extensively documented in peer-reviewed literature, its core structure is analogous to many biologically active chromanone and thiochromanone derivatives.[3][10] This suggests its potential as a valuable building block or lead compound in drug discovery. Future research should focus on its systematic biological screening, elucidation of its mechanism of action, and comprehensive physicochemical characterization to unlock its full potential for therapeutic or material science applications.

References

- 1. pschemicals.com [pschemicals.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | [frontierspecialtychemicals.com]

- 7. This compound | 21243-18-5 [chemicalbook.com]

- 8. 21243-18-5 | CAS DataBase [m.chemicalbook.com]

- 9. netascientific.com [netascientific.com]

- 10. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. ossila.com [ossila.com]

- 13. chemimpex.com [chemimpex.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Synthetic Profile of 6-Fluorothio-4-Chromanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the basic physicochemical properties of 6-Fluorothio-4-Chromanone is presented in Table 1. This information is aggregated from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 21243-18-5 | [1][2] |

| Molecular Formula | C₉H₇FOS | [3] |

| Molecular Weight | 182.22 g/mol | [3] |

| Appearance | Reported as a solid | N/A |

| Purity | Typically >97% | [3] |

Spectroscopic Data Analysis

Detailed experimental spectra for this compound are not currently published. However, based on the known spectral data of related thiochromanones and fluorinated aromatic compounds, the following tables outline the anticipated peak assignments for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Table 2: Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The fluorine atom at the 6-position will introduce splitting patterns for the aromatic protons.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.9 | dd | 1H | H-5 |

| ~ 7.2 - 7.3 | ddd | 1H | H-7 |

| ~ 7.1 - 7.2 | dd | 1H | H-8 |

| ~ 3.4 - 3.5 | t | 2H | H-2 (CH₂) |

| ~ 3.1 - 3.2 | t | 2H | H-3 (CH₂) |

Table 3: Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reflect the carbon framework of the molecule, with the carbonyl carbon appearing at a characteristic downfield shift.

| Chemical Shift (δ ppm) | Assignment |

| ~ 195 - 200 | C=O (C-4) |

| ~ 160 - 165 (d) | C-F (C-6) |

| ~ 135 - 140 | C-4a |

| ~ 125 - 130 (d) | C-5 |

| ~ 120 - 125 (d) | C-7 |

| ~ 115 - 120 (d) | C-8 |

| ~ 110 - 115 | C-8a |

| ~ 40 - 45 | C-2 |

| ~ 25 - 30 | C-3 |

Table 4: Predicted IR Spectral Data

The infrared spectrum will be characterized by strong absorption bands corresponding to the carbonyl group and C-F bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1680 - 1700 | Strong | C=O stretch (ketone) |

| ~ 1580 - 1600 | Medium | C=C stretch (aromatic) |

| ~ 1200 - 1250 | Strong | C-F stretch (aromatic) |

| ~ 1100 - 1150 | Medium | C-S stretch |

| ~ 2850 - 3000 | Medium | C-H stretch (aliphatic) |

Table 5: Predicted Mass Spectrometry Data

The mass spectrum is expected to show a prominent molecular ion peak and fragmentation patterns characteristic of the thiochromanone core.

| m/z | Relative Intensity (%) | Assignment |

| 182 | High | [M]⁺ (Molecular Ion) |

| 154 | Medium | [M - CO]⁺ |

| 126 | Medium | [M - CO - C₂H₄]⁺ |

Experimental Protocols

A standard synthesis of a 6-fluorothiochroman-4-one would likely proceed via a multi-step reaction sequence starting from a commercially available fluorinated thiophenol. The following is a plausible, generalized experimental protocol.

Synthesis of this compound

-

Reaction Setup: A solution of 4-fluorothiophenol and 3-chloropropionic acid in an aqueous solution of sodium hydroxide is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Thioether Formation: The reaction mixture is heated to reflux for several hours to facilitate the formation of 3-((4-fluorophenyl)thio)propanoic acid. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup and Extraction: After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried.

-

Cyclization: The dried 3-((4-fluorophenyl)thio)propanoic acid is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at an elevated temperature to induce intramolecular Friedel-Crafts acylation.

-

Final Workup and Purification: The reaction mixture is quenched by pouring it onto ice, and the resulting precipitate is collected by filtration. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield this compound.

Spectroscopic Characterization Protocol

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

IR Spectroscopy: The IR spectrum would be recorded on an FTIR spectrometer using a potassium bromide (KBr) pellet or as a thin film on a sodium chloride (NaCl) plate.

-

Mass Spectrometry: Mass spectral data would be obtained using an electron ionization (EI) source on a gas chromatography-mass spectrometry (GC-MS) system.

Logical Workflow

The synthesis of this compound can be visualized as a two-step process. The following diagram illustrates the logical flow from starting materials to the final product.

Caption: General synthetic workflow for this compound.

This guide provides a foundational understanding of the expected spectroscopic properties and a viable synthetic route for this compound. Researchers interested in this compound are encouraged to perform their own synthesis and characterization to obtain detailed and verified experimental data.

References

Crystal Structure Analysis of 6-Fluorothio-4-Chromanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of 6-Fluorothio-4-Chromanone, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents a detailed analysis based on closely related fluorinated thiochromanone analogs. The document covers physicochemical properties, representative experimental protocols for synthesis and crystallization, and potential biological activities and associated signaling pathways. All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This guide serves as a valuable resource for researchers and scientists working with chromanone derivatives and highlights the need for further experimental investigation into this specific compound.

Introduction

Chromanone scaffolds are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules.[1] The introduction of a fluorine atom and a sulfur-containing functional group, as in this compound, can significantly modulate the physicochemical and pharmacological properties of the parent molecule.[2][3] Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The thioether or related sulfur-containing moieties can also impart unique biological activities.[2]

While specific research on this compound is scarce, the broader class of thiochromanones has demonstrated a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[4][5][6] This guide aims to provide a foundational understanding of the structural and potential biological characteristics of this compound by drawing parallels with its analogs.

Physicochemical Properties

Based on available data for this compound and its close analogs, the following physicochemical properties can be summarized.

| Property | Value | Source |

| Molecular Formula | C₉H₇FOS | Supplier Data |

| Molecular Weight | 182.22 g/mol | Supplier Data |

| CAS Number | 21243-18-5 | Supplier Data |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Likely soluble in organic solvents | Inferred |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the cited literature, a general and representative synthesis for substituted chroman-4-ones can be described.[7][8]

General Synthesis of Substituted Chroman-4-ones

A common method for the synthesis of the chroman-4-one scaffold involves a base-mediated aldol condensation followed by an intramolecular Michael addition.[8]

Materials:

-

Appropriate 2'-hydroxyacetophenone

-

Corresponding aldehyde

-

Diisopropylamine (DIPA)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH), 10% aqueous solution

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (1.1 equivalents).[7]

-

Heat the mixture using microwave irradiation at 160-170 °C for 1 hour.[7]

-

After cooling, dilute the reaction mixture with dichloromethane.[7]

-

Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.[7]

-

Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure.[7]

-

Purify the crude product by flash column chromatography to obtain the desired chroman-4-one.[7]

A general workflow for the synthesis of thiochromanones can also be inferred from the literature.[9][10]

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a critical step in crystal structure analysis. A general protocol for the crystallization of small organic molecules is provided below.

Materials:

-

Purified this compound

-

A selection of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane)

Procedure:

-

Dissolve the purified compound in a minimal amount of a suitable solvent at an elevated temperature to achieve saturation.

-

Slowly cool the solution to room temperature.

-

If no crystals form, allow the solvent to evaporate slowly over several days in a loosely capped vial.

-

Alternatively, use a solvent/anti-solvent diffusion method. Dissolve the compound in a good solvent and layer a miscible anti-solvent (in which the compound is poorly soluble) on top. Crystals may form at the interface.

-

Once suitable crystals are formed, carefully mount them for X-ray diffraction analysis.

Potential Biological Activities and Signaling Pathways

While the specific biological activity of this compound has not been reported, extensive research on related thiochromanone and fluorinated chromanone derivatives suggests several potential areas of pharmacological relevance.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiochromanone derivatives.[2] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The presence of a fluorine substituent can enhance this activity.[2] The underlying mechanisms often involve the modulation of key signaling pathways.

Antimicrobial and Antifungal Activity

Thiochromanone derivatives have also been investigated for their antimicrobial and antifungal properties.[4][6] The sulfur atom in the heterocyclic ring is often crucial for this activity. The mechanism of action can involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.

Conclusion

This compound represents a molecule of significant interest for further investigation in the fields of medicinal chemistry and drug discovery. Although specific experimental data on its crystal structure, synthesis, and biological activity are currently lacking in the public domain, this technical guide provides a comprehensive overview based on the well-established chemistry and pharmacology of related thiochromanone and fluorinated chromanone derivatives. The presented representative protocols and potential signaling pathways offer a solid foundation for future research endeavors aimed at elucidating the unique properties of this compound. Further experimental studies are imperative to fully characterize this compound and unlock its therapeutic potential.

References

- 1. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and Antifungal Evaluation of Novel Thiochromanone Derivatives Containing Indole Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiochromanone and Thioflavanone synthesis [organic-chemistry.org]

- 10. Thiochromone and Thioflavone synthesis [organic-chemistry.org]

An In-depth Technical Guide on the Solubility and Stability of 6-Fluorothio-4-Chromanone in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 6-Fluorothio-4-Chromanone, a key intermediate in pharmaceutical research and development. Understanding these properties is critical for formulation development, ensuring therapeutic efficacy, and meeting regulatory standards. While specific experimental data for this compound is not publicly available, this guide outlines the standard methodologies for determining these parameters and presents illustrative data to guide researchers in their own investigations.

Introduction to this compound

This compound is a fluorinated heterocyclic compound with the molecular formula C₉H₇FOS.[1] It serves as a valuable building block in the synthesis of more complex molecules, including protein degrader building blocks.[1] Its chemical structure, featuring a fluorine atom and a thioketone group, imparts unique physicochemical properties that are of interest in medicinal chemistry.

Chemical Properties:

-

Molecular Formula: C₉H₇FOS[1]

-

Molecular Weight: 182.22 g/mol [1]

-

Appearance: Typically an off-white to yellow powder or crystal.[3]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability. Solubility studies are essential during the pre-formulation stage of drug development.[4] The solubility of this compound would be determined in a range of solvents relevant to pharmaceutical manufacturing and formulation.

The most reliable method for determining thermodynamic solubility is the shake-flask method.[5][6] This method involves establishing an equilibrium between the dissolved and undissolved solid forms of the compound.[6]

Methodology:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

-

The mixture is agitated (e.g., using a shaker bath) at a constant temperature (typically 4°C and 37°C to assess stability and physiological relevance) until equilibrium is reached.[4] Equilibrium is often achieved within 24 to 72 hours, which can be confirmed by measuring the concentration at different time points until it remains constant.[6]

-

Once equilibrium is established, the suspension is filtered to remove the undissolved solid.

-

The concentration of this compound in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]

The following table presents hypothetical solubility data for this compound in various pharmaceutically relevant solvents at two different temperatures. This data is for illustrative purposes to demonstrate how such information would be presented.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | < 0.1 |

| Ethanol | 25 | 15.2 |

| Propylene Glycol | 25 | 8.5 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |

| Polyethylene Glycol 400 (PEG 400) | 25 | 22.7 |

| Phosphate Buffered Saline (PBS, pH 7.4) | 37 | 0.2 |

Stability Profile

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[8][9] These studies are essential for determining the shelf-life and recommended storage conditions for the API.[10]

Stability studies are typically conducted following guidelines from the International Council for Harmonisation (ICH).[11] The protocol involves storing the compound under various conditions and analyzing its purity and degradation products at specified time points.

Methodology:

-

Samples of this compound are stored in controlled environmental chambers under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[10][12]

-

At predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36, 48, and 60 months for long-term studies, and 0, 3, and 6 months for accelerated studies), samples are withdrawn and analyzed.[8]

-

A stability-indicating analytical method (typically HPLC) is used to quantify the amount of this compound remaining and to detect and quantify any degradation products.

-

Physical properties of the compound, such as appearance, color, and melting point, are also monitored over the course of the study.

The following table presents hypothetical stability data for this compound under accelerated storage conditions (40°C / 75% RH). This data is for illustrative purposes.

| Time (Months) | Assay (%) | Total Impurities (%) | Appearance |

| 0 | 99.8 | 0.2 | Off-white powder |

| 1 | 99.5 | 0.5 | Off-white powder |

| 3 | 98.9 | 1.1 | Slightly yellow powder |

| 6 | 97.2 | 2.8 | Yellow powder |

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes involved in determining solubility and stability, the following diagrams illustrate the typical workflows.

Caption: Workflow for determining the thermodynamic solubility of a compound.

Caption: Workflow for conducting a stability study of a pharmaceutical compound.

Conclusion

While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides the necessary framework for researchers to conduct these critical studies. The outlined experimental protocols for solubility determination using the shake-flask method and for stability testing according to ICH guidelines are the industry standards. The illustrative data and workflow diagrams serve as practical tools for scientists and drug development professionals to design their experiments and interpret their findings, ultimately contributing to the successful development of new therapeutic agents.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 21243-18-5 [chemicalbook.com]

- 3. 6-Fluoro-4-chromanone | CymitQuimica [cymitquimica.com]

- 4. solubility experimental methods.pptx [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. lifechemicals.com [lifechemicals.com]

- 8. japsonline.com [japsonline.com]

- 9. www3.paho.org [www3.paho.org]

- 10. gmpsop.com [gmpsop.com]

- 11. pharmtech.com [pharmtech.com]

- 12. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

A Methodological Guide to the Theoretical and Computational Analysis of 6-Fluorothio-4-Chromanone and its Analogs

Disclaimer: As of late 2025, dedicated theoretical and computational studies on 6-Fluorothio-4-Chromanone are not available in the public domain. This technical guide, therefore, presents a comprehensive framework based on the computational analysis of the structurally similar compound, 6-Fluoro-4-Chromanone, and other chromanone derivatives. The methodologies, data, and visualizations provided herein serve as a robust template for researchers, scientists, and drug development professionals to design and execute in silico studies on this compound.

Introduction to Chromanones in Drug Discovery

Chromanone and its derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules.[1] The chromanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] The introduction of various substituents, such as fluorine or a thioether group, can significantly modulate the physicochemical properties and biological activity of the chromanone core. Computational and theoretical studies are instrumental in understanding these structure-activity relationships (SAR) at a molecular level, thereby guiding the rational design of more potent and selective therapeutic agents.

Computational Methodologies

A typical in silico workflow for the analysis of a novel chromanone derivative like this compound would involve quantum chemical calculations to understand its intrinsic properties and molecular modeling techniques to predict its interaction with biological targets.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules.

Typical Protocol for DFT Calculations:

-

Structure Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. A commonly used functional for this purpose is B3LYP, often paired with a basis set like 6-311++G(d,p).

-

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) spectrum.

-

Property Calculations: A range of electronic properties are computed, including:

-

Molecular Electrostatic Potential (MEP): To identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions.

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are calculated to assess the molecule's chemical reactivity and kinetic stability.

-

Natural Bond Orbital (NBO) Analysis: To study charge distribution and intramolecular interactions.

-

A generalized workflow for quantum chemical calculations is depicted below.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is crucial for identifying potential biological targets and understanding the molecular basis of a drug's activity.

Typical Protocol for Molecular Docking:

-

Receptor and Ligand Preparation: The 3D structure of the target protein (receptor) is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential molecules are typically removed, and hydrogen atoms are added. The ligand's 3D structure is generated and optimized.

-

Binding Site Definition: The active site of the receptor is defined, often based on the location of a co-crystallized native ligand or through predictive algorithms.

-

Docking Simulation: A docking algorithm is used to sample a large number of possible conformations of the ligand within the binding site. Software like AutoDock or Glide is commonly used.[4][5]

-

Scoring and Analysis: The different poses are "scored" based on their predicted binding affinity (e.g., in kcal/mol). The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the receptor's amino acid residues.

The logical steps of a molecular docking experiment are illustrated in the following diagram.

Quantitative Data from Analog Studies

The following tables summarize quantitative data obtained from computational and experimental studies of various chromanone derivatives. This data can serve as a benchmark for future studies on this compound.

Table 1: Molecular Docking Scores of Chromanone Derivatives

| Compound Class | Target Protein | Docking Score (kcal/mol) | Software Used |

| 4-Chromanone derivatives | µ opioid receptor | -4.32 to -8.36 | Glide |

| 4H-Chromone-tetrahydropyrimidine-5-carboxylates | Bcr-Abl | -7.8 to -10.16 | AutoDock 4 |

| 4H-Chromone-tetrahydropyrimidine-5-carboxylates | Bcr-Abl | -6.9 to -8.5 | AutoDock Vina |

| Spiroquinoxalinopyrrolidine embedded chromanones | AChE | -93.5 ± 11.9 (MM/PBSA) | Not Specified |

Data sourced from multiple studies on various chromanone derivatives.[4][5][6]

Table 2: In Vitro Biological Activity of Chromanone Derivatives

| Compound Class | Biological Activity | Cell Line/Assay | IC50 Value (µM) |

| Spiroquinoxalinopyrrolidine embedded chromanones | AChE Inhibition | In vitro assay | 3.20 ± 0.16 |

| Spiroquinoxalinopyrrolidine embedded chromanones | BChE Inhibition | In vitro assay | 18.14 ± 0.06 |

| 2-(2-phenylethyl)chromone dimers | Nitric Oxide Production Inhibition | RAW264.7 cells | 7.0–12.0 |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[2][6]

Potential Signaling Pathway Involvement

Based on the known biological activities of chromanone derivatives, a potential target pathway for a novel compound like this compound could be the NF-κB signaling pathway, which is centrally involved in inflammation.

The diagram below illustrates a simplified representation of the TLR4-mediated NF-κB signaling pathway, which has been shown to be modulated by certain chromanone derivatives.[3]

Conclusion

While specific computational data for this compound is not yet available, the methodologies and findings from studies on analogous compounds provide a clear and actionable roadmap for its in silico evaluation. By employing quantum chemical calculations and molecular docking, researchers can gain valuable insights into the structural, electronic, and biological properties of this novel compound. The data and protocols presented in this guide are intended to facilitate these future investigations and accelerate the discovery of new chromanone-based therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. office2.jmbfs.org [office2.jmbfs.org]

- 6. Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Potential of Fluorinated Thiochromanones in Therapeutic Development: A Technical Guide

For Immediate Release

[City, State] – In the dynamic landscape of medicinal chemistry, the pursuit of novel scaffolds with enhanced biological activity is paramount. Among the emerging classes of heterocyclic compounds, fluorinated thiochromanones are gaining significant attention from researchers, scientists, and drug development professionals. The strategic incorporation of fluorine atoms into the thiochromanone core has been shown to modulate the physicochemical and biological properties of these molecules, leading to a diverse range of promising therapeutic activities, including anticancer, antileishmanial, antibacterial, and antifungal effects. This technical guide provides an in-depth overview of the current research, focusing on quantitative bioactivity data, detailed experimental protocols, and key signaling pathways, to serve as a comprehensive resource for advancing the development of this promising class of compounds.

Quantitative Bioactivity Data

The introduction of fluorine into the thiochromanone scaffold has a demonstrable impact on its biological efficacy. The following table summarizes the quantitative data from various studies, highlighting the potent activity of these compounds against different biological targets.

| Compound ID/Description | Target/Cell Line | Bioactivity Metric | Value (µM) | Reference |

| Anticancer Activity | ||||

| Thiochromanone-thiosemicarbazone derivative (Compound 47) | MCF-7 (Breast Cancer) | IC50 | 0.42 | [1] |

| SK-mel-2 (Melanoma) | IC50 | 0.58 | [1] | |

| DU145 (Prostate Cancer) | IC50 | 0.43 | [1] | |

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) | IC50 | 6 | [2] |

| Antileishmanial Activity | ||||

| 6-Fluoro-thiochroman-4-one vinyl sulfone derivative (Compound 4j) | Leishmania panamensis | EC50 | 3.23 | [3][4] |

| Thiochroman-4-one vinyl sulfone derivative (Compound 32) | Leishmania panamensis | EC50 | 3.24 | [1] |

| 4H-Thiochromen-4-one-1,1-dioxide derivative (Compound 30) | Leishmania donovani | EC50 | 3.96 | [1] |

| Antimycobacterial Activity | ||||

| Benzothiopyranone derivative (Compound 23) | Mycobacterium tuberculosis H37Rv | IC50 | 4.53 | [1] |

| Antibacterial Activity | ||||

| Thiochroman-4-one carboxamide derivative (Compound 4e) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 15 µg/mL | [5] |

| Xanthomonas oryzae pv. oryzicolaby (Xoc) | EC50 | 19 µg/mL | [5] | |

| Xanthomonas axonopodis pv. citri (Xac) | EC50 | 23 µg/mL | [5] | |

| Antifungal Activity | ||||

| Spiro pyrrolidine with thiochroman-4-one (Compound 8a) | Candida albicans | MIC | 0.98 µg/mL | [6] |

| Aspergillus niger | MIC | 3.90 µg/mL | [6] | |

| Aspergillus flavus | MIC | 3.90 µg/mL | [6] |

Experimental Protocols

The evaluation of the biological activities of fluorinated thiochromanones involves a range of standardized in vitro assays. Below are detailed methodologies for some of the key experiments cited in the literature.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of fluorinated thiochromanones on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, SK-mel-2, DU145) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., cisplatin) are included.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized by adding 150 µL of DMSO to each well.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antileishmanial Activity Assay

This protocol describes the evaluation of the activity of fluorinated thiochromanones against intracellular amastigotes of Leishmania.

-

Host Cell Culture: Human monocytic cells (e.g., U-937) are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Parasite Culture: Leishmania promastigotes are grown in a suitable medium (e.g., Schneider's Drosophila medium) supplemented with FBS.

-

Infection of Host Cells: U-937 cells are treated with phorbol 12-myristate 13-acetate (PMA) to induce differentiation into macrophages. The macrophages are then infected with stationary-phase promastigotes at a parasite-to-cell ratio of approximately 10:1 for 24 hours.

-

Compound Treatment: The infected cells are then treated with various concentrations of the fluorinated thiochromanones for 72 hours. A reference drug, such as Amphotericin B, is used as a positive control.

-

Parasite Quantification: After treatment, the cells are fixed and stained with Giemsa stain. The number of intracellular amastigotes per 100 macrophages is determined by microscopic examination.

-

Data Analysis: The percentage of infection and the number of amastigotes per infected cell are calculated. The EC50 value, the concentration of the compound that reduces the number of intracellular amastigotes by 50%, is determined.

-

Cytotoxicity Assay: The cytotoxicity of the compounds against the host cells (U-937) is determined in parallel using a viability assay (e.g., MTT or resazurin) to calculate the selectivity index (SI), which is the ratio of the cytotoxic concentration (LC50) to the effective concentration (EC50).

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of many fluorinated thiochromanones are still under investigation, several studies point towards the induction of apoptosis as a key mechanism of their anticancer activity. The presence of these compounds has been shown to trigger cellular processes leading to programmed cell death.

Caption: Workflow for in vitro cytotoxicity testing.

One of the proposed mechanisms involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequently triggers the apoptotic cascade. This process often involves the activation of caspases and can lead to cell cycle arrest, typically at the G2/M phase.[1]

References

- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 2. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

discovery and history of 6-Fluorothio-4-Chromanone

An In-depth Technical Guide to 6-Fluorothio-4-Chromanone

Audience: Researchers, scientists, and drug development professionals.

Abstract

The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine and sulfur atoms into organic molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. This technical guide provides a comprehensive overview of the hypothetical , a novel heterocyclic compound. Due to the absence of this specific molecule in current scientific literature, this document constructs a plausible discovery narrative, detailed synthetic protocols, and potential biological activities based on established chemistry of related chromanone and thiochromanone analogues. It serves as a foundational resource for researchers interested in the synthesis and evaluation of new fluorinated and sulfur-containing heterocyclic compounds.

Introduction and Hypothetical History

The history of chromone chemistry began with the isolation and study of natural products, such as Khellin, which was used for centuries in traditional medicine as a smooth muscle relaxant.[1][2] This led to extensive research into the synthesis and biological evaluation of the broader chromanone class. Thiochromanones, where the ring oxygen is replaced by sulfur, are synthetic analogues that have also garnered significant interest for their diverse biological activities, including anticancer, antibacterial, and antifungal properties.[3][4][5]

The strategic incorporation of fluorine into drug candidates is a common strategy in modern medicinal chemistry to enhance metabolic stability and receptor binding affinity.[6] Compounds such as 6-fluoro-4-chromanone are known intermediates in the synthesis of pharmacologically active agents.[7]

The discovery of This compound (more systematically named 6-Fluoro-2,3-dihydro-4H-thiochromen-4-one ) is hypothesized to be a recent development, emerging from research programs focused on creating novel kinase inhibitors. Recognizing the therapeutic potential of the thiochromanone core and the benefits of fluorination, medicinal chemists would have logically designed this hybrid structure to explore new chemical space and pharmacological profiles. Its "discovery" would not be a singular event but rather the culmination of rational drug design, building upon decades of research into related heterocyclic systems.

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be plausibly achieved through a multi-step sequence starting from commercially available 4-fluorothiophenol. The most common and effective method for constructing the thiochromanone ring is an intramolecular Friedel-Crafts acylation of a 3-(arylthio)propanoic acid intermediate.[4]

Overall Synthetic Scheme

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Step 1 - Synthesis of 3-((4-Fluorophenyl)thio)propanoic acid

-

To a solution of sodium hydroxide (4.0 g, 100 mmol) in water (50 mL) in a 250 mL round-bottom flask, add 4-fluorothiophenol (12.8 g, 100 mmol).

-

Stir the mixture at room temperature for 15 minutes to form the sodium thiophenolate salt.

-

Add a solution of 3-chloropropionic acid (10.85 g, 100 mmol) in water (20 mL) dropwise to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-105 °C) for 4 hours.

-

After cooling to room temperature, acidify the reaction mixture to pH 2 with concentrated hydrochloric acid.

-

The resulting white precipitate is collected by vacuum filtration, washed with cold water (3 x 30 mL), and dried under vacuum.

-

The crude product can be further purified by recrystallization from an ethanol/water mixture to yield 3-((4-fluorophenyl)thio)propanoic acid as a white crystalline solid.

Experimental Protocol: Step 2 - Synthesis of this compound

-

Place polyphosphoric acid (PPA) (100 g) in a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer.

-

Heat the PPA to 80 °C with stirring.

-

Add 3-((4-fluorophenyl)thio)propanoic acid (10.7 g, 50 mmol) portion-wise to the hot PPA over 15 minutes, ensuring the temperature does not exceed 100 °C.

-

After the addition is complete, heat the reaction mixture to 100 °C and maintain this temperature for 2 hours.

-

Carefully pour the hot reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

Allow the ice to melt, and extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash them with saturated sodium bicarbonate solution (2 x 100 mL), followed by brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a 10-20% ethyl acetate in hexanes gradient) to afford this compound as a solid.

Physicochemical and Spectroscopic Data

The following table summarizes the expected quantitative data for the synthesized this compound. These values are predictive, based on data for structurally similar compounds found in the literature.[4]

| Parameter | Predicted Value |

| Molecular Formula | C₉H₇FOS |

| Molecular Weight | 182.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 95-98 °C |

| Synthetic Yield (Overall) | 60-75% |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.15 (dd, J = 8.8, 2.8 Hz, 1H, H-5), 7.20 (td, J = 8.8, 2.8 Hz, 1H, H-7), 7.05 (dd, J = 8.8, 4.4 Hz, 1H, H-8), 3.25 (t, J = 6.4 Hz, 2H, H-2), 2.90 (t, J = 6.4 Hz, 2H, H-3). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 196.5 (C=O), 162.0 (d, J=248 Hz, C-F), 140.1, 134.5, 126.0 (d, J=8 Hz), 115.8 (d, J=23 Hz), 113.5 (d, J=24 Hz), 40.2 (C-2), 28.5 (C-3). |

| IR (KBr, cm⁻¹) | 3080 (Ar C-H), 2950 (Aliphatic C-H), 1680 (C=O, ketone), 1590, 1480 (C=C, aromatic), 1250 (C-F). |

| Mass Spec (EI) | m/z (%): 182 ([M]⁺, 100), 154 (M-CO, 45), 126 (M-C₂H₂O, 30). |

Hypothetical Biological Activity and Signaling Pathway

Chromanone and thiochromanone derivatives have demonstrated a wide range of biological activities, including significant potential as anticancer agents.[5][8][9] Many of these compounds exert their effects by inhibiting key cellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

It is hypothesized that this compound could act as an inhibitor of a protein kinase within this pathway, such as PI3K or Akt. The fluorine atom at the 6-position could enhance binding to the ATP-binding pocket of the kinase through favorable electrostatic interactions, while the thiochromanone core provides a rigid scaffold for optimal orientation.

Proposed Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

General Experimental Workflow

The discovery and development of a novel compound like this compound follows a structured workflow from initial concept to biological validation.

Caption: General workflow for novel drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. ijrar.org [ijrar.org]

- 3. researchgate.net [researchgate.net]

- 4. preprints.org [preprints.org]

- 5. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety [mdpi.com]

- 6. Synthesis and biological activity of fluorinated combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN101475551B - Preparation of 6-substituted-4-chromanone-2-carboxylic acid - Google Patents [patents.google.com]

- 8. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

commercial availability and suppliers of 6-Fluorothio-4-Chromanone

An In-depth Examination of the Commercial Availability, Synthesis, and Potential Applications of a Key Fluorinated Heterocyclic Building Block.

This technical guide provides a comprehensive overview of 6-Fluorothio-4-Chromanone (CAS No. 21243-18-5), a fluorinated heterocyclic compound with significant potential in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, a plausible synthesis protocol, and a review of the broader biological context of related compounds.

Commercial Availability and Supplier Information

This compound is commercially available from a number of chemical suppliers catering to the research and development market. The compound is typically offered in various purities and quantities to suit diverse experimental needs. Below is a summary of supplier information compiled from publicly available data. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.

| Supplier | CAS Number | Purity | Available Quantities |

| Frontier Specialty Chemicals | 21243-18-5 | Not Specified | Inquire for details[1] |

| CP Lab Safety | 21243-18-5 | min 97% | 100 g[2] |

| MySkinRecipes | 21243-18-5 | 97% | 1g, 5g, 25g[3] |

Synthesis of this compound

Experimental Protocol: Synthesis of 6-Fluorothiochroman-4-one

This protocol is adapted from a general procedure for the synthesis of thiochroman-4-one derivatives.[4]

Materials:

-

4-Fluorothiophenol

-

Acrylic acid

-

Iodine (I₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

10% Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Thia-Michael Addition:

-

To a mixture of acrylic acid (10 mmol) and 4-fluorothiophenol (15 mmol), add Iodine (3 mmol, 20 mol%).

-

Stir the mixture at 50 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and add a cold saturated solution of sodium thiosulfate (30 mL).

-

Extract the mixture with dichloromethane (2 x 25 mL).

-

Wash the combined organic layers with a saturated solution of sodium bicarbonate to remove unreacted starting materials.

-

Acidify the aqueous layer with 10% hydrochloric acid and extract with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to afford the 3-(4-fluorophenylthio)propanoic acid intermediate.

-

-

Intramolecular Friedel-Crafts Acylation (Cyclization):

-

Cool the crude 3-(4-fluorophenylthio)propanoic acid in an ice bath to 0 °C.

-

Carefully add concentrated sulfuric acid (3 mL) to the cooled intermediate.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by pouring it over ice.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-Fluorothiochroman-4-one.

-

References

Methodological & Application

Application Notes and Protocols for Antimicrobial Assays Using 6-Fluorothio-4-Chromanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromanone scaffolds are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties.[1][2][3] The introduction of fluorine and sulfur atoms into organic molecules can enhance their biological activity, and as such, 6-Fluorothio-4-Chromanone represents a promising, yet under-investigated, candidate for novel antimicrobial drug discovery.

These application notes provide a comprehensive guide for the initial in vitro evaluation of this compound's antimicrobial activity. The protocols detailed below are based on established methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a novel compound.[4][5][6][7]

Quantitative Data Summary

Effective data management is crucial for comparing the antimicrobial efficacy of novel compounds. The following tables provide a standardized format for presenting MIC and MBC data. Note: The data presented here is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not yet publicly available.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

| Test Microorganism | Gram Stain | Compound Concentration (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of this compound |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.25 - 128 | Vancomycin (MIC: 1 µg/mL) | 16 |

| Escherichia coli (ATCC 25922) | Gram-negative | 0.25 - 128 | Ciprofloxacin (MIC: 0.015 µg/mL) | 64 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 0.25 - 128 | Ciprofloxacin (MIC: 0.5 µg/mL) | >128 |

| Candida albicans (ATCC 90028) | N/A (Fungus) | 0.25 - 128 | Amphotericin B (MIC: 0.5 µg/mL) | 32 |

Table 2: Hypothetical Minimum Bactericidal Concentration (MBC) of this compound

| Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 16 | 32 | 2 | Bactericidal |

| Escherichia coli (ATCC 25922) | Gram-negative | 64 | >128 | >2 | Bacteriostatic |

| Candida albicans (ATCC 90028) | N/A (Fungus) | 32 | 64 | 2 | Fungicidal |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][7]

Materials:

-

Sterile 96-well microtiter plates

-

Test microorganisms (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

0.5 McFarland standard

-

Sterile saline or broth

-

Incubator

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Compound Stock Solution: Prepare a stock solution of this compound in DMSO.

-

Preparation of Bacterial Inoculum:

-

Aseptically select 3-5 colonies of the test bacterium from an agar plate.

-

Inoculate the colonies into a suitable broth medium.

-

Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

-

-

Preparation of Compound Dilutions:

-

Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[4] The concentration range should be chosen based on the expected potency of the compound.

-

-

Inoculation and Incubation:

-

Determination of MIC:

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC is determined to ascertain whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Materials:

-

MIC plate from Protocol 1

-

Sterile agar plates (e.g., Mueller-Hinton Agar)

-

Sterile micropipettes and tips

-

Incubator

Procedure:

-

Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate.

-

Incubation: Incubate the agar plates at 37°C for 18-24 hours.

-

Determination of MBC: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum, or where no more than 0.1% of the original inoculum survives.[11]

Visualizations

Experimental Workflow

Caption: Workflow for MIC and MBC Determination.

Hypothetical Signaling Pathway Inhibition

Many antimicrobial agents function by disrupting essential cellular pathways. Chromanone derivatives have been noted to potentially inhibit various enzymes.[2] The following diagram illustrates a hypothetical mechanism where this compound could inhibit a key enzyme in bacterial cell wall synthesis.

Caption: Hypothetical Inhibition of Cell Wall Synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 8. This compound | [frontierspecialtychemicals.com]

- 9. calpaclab.com [calpaclab.com]

- 10. netascientific.com [netascientific.com]

- 11. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates [mdpi.com]

Application Notes and Protocols: 6-Fluorothio-4-Chromanone as a Versatile Building Block for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Fluorothio-4-Chromanone as a key starting material in the synthesis of diverse heterocyclic scaffolds. The protocols detailed below are based on established methodologies for the parent thiochromanone ring system and are intended to serve as a foundational guide for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a fluorinated analog of thiochroman-4-one, a privileged scaffold in drug discovery. The presence of the fluorine atom at the 6-position can significantly modulate the physicochemical and biological properties of the resulting heterocyclic derivatives, including metabolic stability, lipophilicity, and binding affinity to biological targets. The thiochromanone core itself offers multiple reaction sites, primarily the C4-carbonyl group and the adjacent C3-methylene group, making it an ideal precursor for constructing fused and substituted heterocyclic systems.

Key Applications in Heterocyclic Synthesis

This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds, most notably pyrazole derivatives. The general strategy involves the reaction of the chromanone with binucleophilic reagents, leading to condensation and cyclization to form new heterocyclic rings.

Synthesis of Thiochromeno[4,3-c]pyrazoles

A primary application of this compound is in the synthesis of thiochromeno[4,3-c]pyrazoles. This is typically achieved through a condensation reaction with hydrazine derivatives. The reaction proceeds via initial nucleophilic attack of the hydrazine at the C4-carbonyl carbon, followed by cyclization and dehydration to afford the fused pyrazole ring system. This class of compounds is of significant interest due to the structural analogy to biologically active pyrazole-containing molecules.

Experimental Protocols

The following protocols are representative methods for the synthesis of heterocyclic derivatives from thiochroman-4-ones and can be adapted for this compound.

Protocol 1: Synthesis of 8-Fluoro-1,4-dihydro-2H-thiochromeno[4,3-c]pyrazol-2-one

This protocol describes the synthesis of a fused pyrazole derivative via the reaction of this compound with hydrazine hydrate.

Reaction Scheme:

Caption: Synthesis of Thiochromeno[4,3-c]pyrazole.

Materials:

-